molecular formula C17H22N2O2 B581099 N-Methyl-4-dimethylallyltryptophan CAS No. 75917-16-7

N-Methyl-4-dimethylallyltryptophan

Cat. No. B581099
CAS RN: 75917-16-7
M. Wt: 286.375
InChI Key: QQMWUGXCTSAHLX-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-4-dimethylallyltryptophan” is a chemical compound with the molecular formula C17H22N2O2 . It is a derivative of L-tryptophan, substituted at the N(alpha)-position by a methyl group and at the 4-position by a 3-methylbut-2-enyl group. It is used in the biosynthesis of ergot alkaloids.


Synthesis Analysis

The synthesis of “N-Methyl-4-dimethylallyltryptophan” involves the enzyme 4-Dimethylallyltryptophan synthase (DMATS), an indole prenyltransferase that transfers the dimethylallyl group onto the C-4 position of L-tryptophan . This is the first committed step of ergot alkaloid biosynthesis . The second step is the methylation of 4-DMAT, where the methyl group of S-adenosine methionine (SAM) is transferred to the amino nitrogen of DMAT under the catalysis of N-methyl transferase, generating N-methyl-dimethylallyltryptophan .


Molecular Structure Analysis

The molecular structure of “N-Methyl-4-dimethylallyltryptophan” is characterized by an average mass of 286.369 Da and a monoisotopic mass of 286.168121 Da . The structure includes a methylaminio group, a 3-methylbut-2-en-1-yl group, and an indol-3-yl group .


Chemical Reactions Analysis

The key chemical reaction in the formation of “N-Methyl-4-dimethylallyltryptophan” is the transfer of the dimethylallyl group onto the C-4 position of L-tryptophan by the enzyme DMATS . This is followed by the methylation of 4-DMAT by N-methyl transferase .


Physical And Chemical Properties Analysis

“N-Methyl-4-dimethylallyltryptophan” has a molecular formula of C17H22N2O2, an average mass of 286.369 Da, and a monoisotopic mass of 286.168121 Da .

Scientific Research Applications

Enzymatic Synthesis and Biochemical Characterization

  • Chemoenzymatic Synthesis : N-Methyl-4-dimethylallyltryptophan can be synthesized using the 4-dimethylallyltryptophan synthase (FgaPT2) from Aspergillus fumigatus. This enzyme accepts various indole derivatives as substrates, indicating its potential for producing diverse prenylated indole derivatives, including N-Methyl-4-dimethylallyltryptophan (Steffan, Unsöld, & Li, 2007).
  • Multisite Prenylation : Dimethylallyltryptophan synthase from Claviceps purpurea demonstrates the capacity to prenylate at multiple sites on the indole nucleus, offering insights into the biosynthesis and chemical diversity of tryptophan derivatives (Rudolf, Wang, & Poulter, 2013).
  • Biochemical Analysis : Detailed biochemical characterization of FgaPT2, including its substrate specificity and kinetics, provides foundational knowledge for the application of this enzyme in synthesizing prenylated tryptophan derivatives (Unsöld & Li, 2005).

Ergot Alkaloid Biosynthesis

  • Role in Ergot Alkaloid Pathway : N-Methyl-4-dimethylallyltryptophan is involved in the biosynthesis of ergot alkaloids, where enzymes like FgaMT catalyze the N-methylation of this compound, a critical step in this pathway (Rigbers & Li, 2008).

Mechanistic Insights into Enzymatic Reactions

  • Investigation of Reaction Mechanism : Studies on DMAT synthase provide insights into the electrophilic aromatic substitution mechanism, a fundamental aspect of the enzymatic synthesis of compounds like N-Methyl-4-dimethylallyltryptophan (Luk, Qian, & Tanner, 2009).

Synthetic and Bioengineering Applications

  • Production of Prenylated Indole Derivatives : The potential of dimethylallyltryptophan synthases like 7-DMATS for the production of prenylated indole derivatives, including N-Methyl-4-dimethylallyltryptophan, highlights their utility in synthetic biology and drug discovery (Kremer & Li, 2008).

Future Directions

The study of “N-Methyl-4-dimethylallyltryptophan” and its role in the biosynthesis of ergot alkaloids is an active area of research. Future directions may include further elucidation of the biosynthetic pathways, optimization strategies performed on recombinant strains, and the production of ergot alkaloids and their derivatives in cell factories by synthetic biology .

properties

CAS RN

75917-16-7

Product Name

N-Methyl-4-dimethylallyltryptophan

Molecular Formula

C17H22N2O2

Molecular Weight

286.375

IUPAC Name

(2S)-2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C17H22N2O2/c1-11(2)7-8-12-5-4-6-14-16(12)13(10-19-14)9-15(18-3)17(20)21/h4-7,10,15,18-19H,8-9H2,1-3H3,(H,20,21)/t15-/m0/s1

InChI Key

QQMWUGXCTSAHLX-HNNXBMFYSA-N

SMILES

CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC)C

synonyms

N-Methyl-4-(3-methyl-2-butenyl)-L-tryptophan;  N-Methyl-4-(3-methyl-2-buten-1-yl)-L-tryptophan;  N-Methyl-Dimethylallyl L-tryptophan; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-4-dimethylallyltryptophan
Reactant of Route 2
Reactant of Route 2
N-Methyl-4-dimethylallyltryptophan
Reactant of Route 3
N-Methyl-4-dimethylallyltryptophan
Reactant of Route 4
Reactant of Route 4
N-Methyl-4-dimethylallyltryptophan
Reactant of Route 5
N-Methyl-4-dimethylallyltryptophan
Reactant of Route 6
N-Methyl-4-dimethylallyltryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.